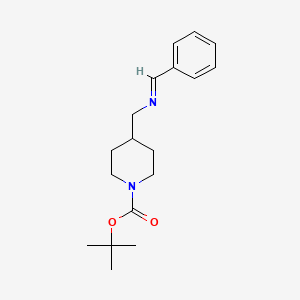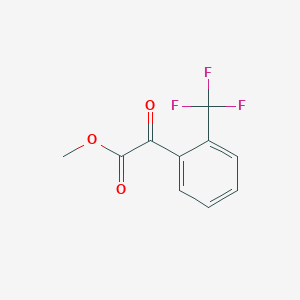
(2-Acetoxy-4,5-difluorobenzyl)acetate, 96%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetoxy-4,5-difluorobenzyl)acetate, or 2-AFBA, is a synthetic compound that is used in a variety of scientific research applications. It is a highly reactive, colorless, and odorless compound that is soluble in both organic and inorganic solvents. This compound is widely used in the laboratory due to its low toxicity, low cost, and easy synthesis. 2-AFBA has a wide range of applications, including biochemical and physiological research, drug discovery, and materials science.
科学研究应用
2-AFBA has a wide range of scientific research applications. It is used in biochemical and physiological research to study the effects of certain compounds on biological systems. It is also used in drug discovery to identify potential therapeutic agents. In addition, 2-AFBA is used in materials science to study the properties of polymers and other materials.
作用机制
The exact mechanism of action of 2-AFBA is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with various compounds in biochemical and physiological systems. It is also believed to be involved in the regulation of certain enzymes, which can affect the activity of these enzymes and the resulting biochemical pathways.
Biochemical and Physiological Effects
2-AFBA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In physiological studies, it has been shown to reduce inflammation, pain, and swelling. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain diseases, such as cancer.
实验室实验的优点和局限性
2-AFBA has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in biochemical and physiological studies. It is also relatively non-toxic and inexpensive, which makes it suitable for use in drug discovery and materials science. However, it is important to note that 2-AFBA can be volatile and can react with other compounds, which can limit its usefulness in certain experiments.
未来方向
The potential applications of 2-AFBA are far-reaching and are constantly being explored. Future research may focus on further understanding the mechanism of action of 2-AFBA and exploring its potential therapeutic applications. Additionally, further research may be conducted to explore the potential uses of 2-AFBA in materials science, such as its potential use in the development of new polymers and other materials. Finally, research may be conducted to explore the potential environmental impacts of 2-AFBA and to develop strategies to minimize these impacts.
合成方法
2-AFBA can be synthesized in a variety of ways. One method involves the reaction of 4,5-difluorobenzyl alcohol with acetic anhydride in the presence of an acid catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography or other methods. Another method involves the reaction of 4,5-difluorobenzyl chloride with 2-acetoxybenzoic acid in the presence of an acid catalyst. This reaction produces a pure sample of the desired product.
属性
IUPAC Name |
(2-acetyloxy-4,5-difluorophenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-6(14)16-5-8-3-9(12)10(13)4-11(8)17-7(2)15/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULCFGDRYJLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=C1OC(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



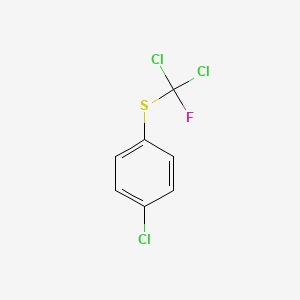
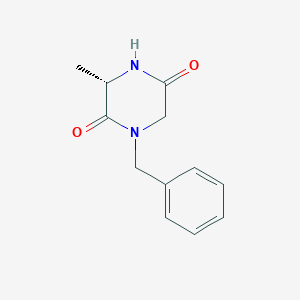

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

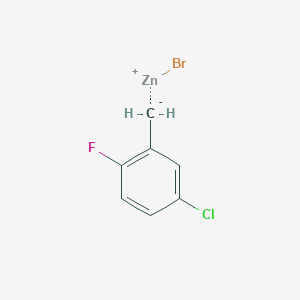

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)


